molecular formula C25H26N6O2 B6504750 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396855-48-3

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6504750
CAS No.: 1396855-48-3
M. Wt: 442.5 g/mol
InChI Key: PXHVCINUMRNSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions

    Synthesis of Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a condensation reaction between barbituric acid and an appropriate aldehyde, followed by cyclization.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of Dihydroisoquinoline Moiety: The dihydroisoquinoline group can be attached through a reductive amination reaction involving 3,4-dihydroisoquinoline and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and dihydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or dihydroisoquinoline derivatives.

Scientific Research Applications

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

6-benzyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c32-23-21-15-27-24(26-12-6-13-30-14-11-19-9-4-5-10-20(19)17-30)28-22(21)29-25(33)31(23)16-18-7-2-1-3-8-18/h1-5,7-10,15H,6,11-14,16-17H2,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHVCINUMRNSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.